molecular formula C10H7BrClNO2 B051616 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone CAS No. 125328-76-9

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

Cat. No. B051616
CAS RN: 125328-76-9
M. Wt: 288.52 g/mol
InChI Key: DQYKDYVAYNNRER-UHFFFAOYSA-N
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Description

“1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .


Molecular Structure Analysis

The molecular formula of “1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is C10H7BrClNO2 . Further structural analysis was not found in the retrieved papers.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.53, a density of 1.77 g/cm3, and a boiling point of 423.2°C . Its melting point and MSDS are not available .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as our compound of interest, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Substrate for Beta-Galactosidase

This compound is a substrate for the enzyme beta-galactosidase. When cleaved by the enzyme, it produces an intensely blue product, making it useful in histochemistry and bacteriology for detecting the activity of this enzyme .

Detection of Bacteria

The compound has been used as a chromogenic indicator for the detection of coliforms in culture media, as well as for the detection of E. coli in municipal water supplies and food products .

Esterase Substrate

5-Bromoindoxyl acetate has been used as an esterase substrate in histochemical studies of the nonspecific esterase of mouse epididymis and in the matrix of developing bovine enamel .

Detection of Phosphatidylcholine-Specific Phospholipase C

An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .

Research on Indole Derivatives

The compound, being an indole derivative, is part of ongoing research into the synthesis of new indole derivatives. These derivatives are being studied for their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKDYVAYNNRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869711
Record name 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone

CAS RN

125328-76-9
Record name 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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